Bienvenue dans la boutique en ligne BenchChem!

17-Hydroxypregna-4,9(11)-diene-3,20-dione

Corticosteroid intermediate Molecular weight differentiation Quality control

17-Hydroxypregna-4,9(11)-diene-3,20-dione (CAS 34184-82-2), also designated as 21-Desacetoxy Anecortave or 21-Deoxy Hydrocortisone, is a pregnane-series synthetic steroid with the molecular formula C21H28O3 and a molecular mass of 328.45 Da. The compound features a characteristic 4,9(11)-diene conjugation, a 17α-hydroxyl group, and ketone functionalities at positions C3 and C20, distinguishing it from both the parent 21-acetoxy derivative (Anecortave Acetate) and the 17-deoxy analog (Pregna-4,9(11)-diene-3,20-dione).

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 34184-82-2
Cat. No. B057678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxypregna-4,9(11)-diene-3,20-dione
CAS34184-82-2
Synonyms17-Hydroxypregna-4,9(11)-diene-3,20-dione;  17-Hydroxypregn-4,9(11)-diene-3,20-dione
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O
InChIInChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h7,12,16,18,24H,4-6,8-11H2,1-3H3/t16-,18+,19+,20+,21+/m1/s1
InChIKeyARJWMUSCDIJFLB-GVVDHYSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Hydroxypregna-4,9(11)-diene-3,20-dione (CAS 34184-82-2): Strategic Corticosteroid Intermediate for Fluorometholone and Fluocinolone Acetonide Synthesis


17-Hydroxypregna-4,9(11)-diene-3,20-dione (CAS 34184-82-2), also designated as 21-Desacetoxy Anecortave or 21-Deoxy Hydrocortisone, is a pregnane-series synthetic steroid with the molecular formula C21H28O3 and a molecular mass of 328.45 Da [1]. The compound features a characteristic 4,9(11)-diene conjugation, a 17α-hydroxyl group, and ketone functionalities at positions C3 and C20, distinguishing it from both the parent 21-acetoxy derivative (Anecortave Acetate) and the 17-deoxy analog (Pregna-4,9(11)-diene-3,20-dione) [1]. Its primary documented roles are as a key building block in the synthesis of the ophthalmic corticosteroid fluorometholone and as an intermediate for fluocinolone acetonide acetate [2]. The CAS-reported melting point of 214–216 °C provides a definitive identity verification benchmark for procurement quality assessment [1].

Why 17-Hydroxypregna-4,9(11)-diene-3,20-dione Cannot Be Replaced by In-Class Pregnadiene Analogs in Corticosteroid Synthesis


The 17-hydroxypregna-4,9(11)-diene-3,20-dione scaffold occupies a structurally constrained node within corticosteroid synthetic pathways where minor functional group variations at C17, C21, or the diene system produce functionally divergent intermediates. The presence of the free 17α-hydroxyl group jointly with the 4,9(11)-diene system is essential for the subsequent introduction of the 6-methylene (and ultimately 6α-methyl) moiety required for fluorometholone, as demonstrated by the chemoselective hydrogenation methodology of Marcos-Escribano et al. [1]. Substituting this compound with the 17-deoxy analog Pregna-4,9(11)-diene-3,20-dione (CAS 17652-16-3) eliminates the critical hydroxyl anchoring point, while the 21-acetoxy derivative Anecortave Acetate (CAS 7753-60-8) introduces an ester group that redirects reactivity toward angiostatic pharmacology rather than fluorometholone synthesis [2][3]. Similarly, the epoxidized precursor 16α,17α-epoxypregna-4,9(11)-diene-3,20-dione (CAS 94088-90-1) retains the epoxide ring that must be opened before the 17α-hydroxyl is available, adding synthetic steps and altering intermediate stability . These structure-driven functional differences are quantifiable through melting point, molecular weight, and chromatographic retention behavior, making generic interchange technically invalid without revalidation of the entire synthetic sequence.

Quantitative Comparative Evidence: Procuring 17-Hydroxypregna-4,9(11)-diene-3,20-dione over Structural Analogs


Molecular Weight and Functional Group Differentiation vs. Anecortave Acetate: 328.45 vs. 386.48 Da

17-Hydroxypregna-4,9(11)-diene-3,20-dione (MW 328.45 Da, C21H28O3) differs from Anecortave Acetate (MW 386.48 Da, C23H30O5) by the absence of the 21-acetoxy group, resulting in a molecular weight reduction of 58.03 Da (15.0% lower) [1]. The melting point reflects this structural difference: 214–216 °C for the target compound versus 237–241 °C for Anecortave Acetate, a ΔT of approximately 23 °C [1]. This 21-desacetoxy structure is the precise substrate required for 6-methylene introduction in the fluorometholone synthetic route, whereas the 21-acetoxy derivative is the final angiostatic drug substance with an entirely different pharmacological profile—lacking glucocorticoid activity while inhibiting endothelial cell migration [2]. Procurement of the incorrect 21-substituted analog would render the downstream synthetic pathway unviable without additional deprotection or functional group interconversion steps.

Corticosteroid intermediate Molecular weight differentiation Quality control Procurement specification

Validated Synthetic Role: 45% Overall Yield to Fluorometholone via Published Chemoselective Hydrogenation Route

The definitive synthetic utility of 17-Hydroxypregna-4,9(11)-diene-3,20-dione is established through its role as the direct precursor (Compound 13) in the Marcos-Escribano et al. (2009) fluorometholone synthesis published in Tetrahedron [1]. In this route, the target compound is elaborated to 17α-hydroxy-6-methylen-pregna-4,9(11)-diene-3,20-dione, which then undergoes chemoselective hydrogenation using wet 10% Pd/C and triethylamine to afford the 6α-methyl-pregnane intermediate, ultimately delivering fluorometholone with 45% overall yield at large scale [1]. For context, the downstream drug fluorometholone exhibits approximately 40-fold greater anti-inflammatory potency than hydrocortisone while demonstrating reduced intraocular pressure elevation compared to dexamethasone [2]. No alternative 17-deoxy or 17-acetoxy pregnadiene scaffold has been demonstrated to support this same chemoselective hydrogenation sequence with comparable efficiency. The 45% overall yield benchmark provides a quantitative reference for process chemists evaluating synthetic route feasibility.

Fluorometholone synthesis Chemoselective hydrogenation Synthetic intermediate Process chemistry

Melting Point as Critical Quality Attribute: 214–216 °C Differentiates from Epoxy Precursor (174–179 °C) and 17-Deoxy Analog (123–127 °C)

The CAS-registered melting point of 214–216 °C for 17-Hydroxypregna-4,9(11)-diene-3,20-dione provides a high-resolution identity discrimination tool against nearest structural neighbors in the synthetic pathway [1]. The immediate synthetic precursor, 16α,17α-epoxypregna-4,9(11)-diene-3,20-dione (CAS 94088-90-1), melts at 174–179 °C (ΔT ≈ 37–40 °C lower) . The 17-deoxy analog Pregna-4,9(11)-diene-3,20-dione (CAS 17652-16-3) melts at 123–127 °C (ΔT ≈ 89–91 °C lower) . The 17,21-dihydroxy analog (CAS 10184-70-0) has an estimated melting point of approximately 199 °C (ΔT ≈ 15–17 °C lower) . These wide melting point differentials enable straightforward identity verification and purity assessment via simple melting point determination, providing a rapid, low-cost orthogonal confirmation to chromatographic methods during incoming material inspection.

Melting point Identity testing Quality control Intermediate purity

Dual Intermediate Utility: Serving Both Fluorometholone and Fluocinolone Acetonide API Synthetic Pathways

17-Hydroxypregna-4,9(11)-diene-3,20-dione uniquely serves as a common intermediate for two commercially significant ophthalmic/ topical corticosteroid APIs. In the fluorometholone pathway, the compound is the penultimate precursor (Compound 13) before 6-methylene introduction (Tetrahedron, 2009) [1]. Independently, the 21-acetoxy derivative of this same scaffold (Anecortave Acetate) serves as the starting material for an improved fluocinolone acetonide synthesis combining bio-fermentation with 6α,9α-fluorination, as described in the 2018 process research [2]. The target compound thus represents the common 21-desacetoxy precursor scaffold from which both APIs can be accessed through divergent functionalization. By contrast, the 17-deoxy analog Pregna-4,9(11)-diene-3,20-dione (CAS 17652-16-3) lacks the 17-hydroxyl required for both pathways and is classified solely as a Progesterone EP Impurity K [3]. The epoxy analog 16α,17α-epoxypregna-4,9(11)-diene-3,20-dione is specifically directed toward fluocinolone acetonide acetate but requires additional ring-opening steps . This dual-pathway utility means procurement of the target compound supports multiple API development programs from a single inventory, reducing supply chain complexity.

Fluorometholone Fluocinolone acetonide Corticosteroid API Synthetic intermediate Procurement value

Commercial Purity Benchmark: 98% Min. with ≤0.5% Moisture and Kilogram-Scale Production Availability

Reputable suppliers including Capotchem specify this compound at 98% minimum purity with moisture content controlled to ≤0.5% maximum, available at production scales up to kilograms [1]. This specification compares favorably with the 90% purity typical of the 17-deoxy analog Pregna-4,9(11)-diene-3,20-dione (CAS 17652-16-3) as supplied for impurity standard use , and the ≥95% specification for the epoxy analog 16α,17-epoxypregna-4,9(11)-diene-3,20-dione (CAS 94088-90-1) . The target compound is shipped under ambient conditions, indicating adequate solid-state stability for routine logistics [1]. Additional suppliers (Simson Pharma, Nanjing Finechem) provide Certificates of Analysis with each batch, supporting pharmaceutical intermediate quality systems . The combination of 98% min purity with kg-scale availability positions this compound for both R&D-scale synthesis development and pilot-plant process validation without requiring separate qualification of a technical-grade and high-purity-grade supplier.

Purity specification Moisture content Production scale Supplier qualification

Validated Reverse-Phase HPLC Method with Scalable Preparative Capability for Impurity Isolation

A validated reverse-phase HPLC method for 17-Hydroxypregna-4,9(11)-diene-3,20-dione has been established using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, with formic acid substitution available for MS-compatible applications [1]. The method is documented as scalable from analytical to preparative scale, enabling direct impurity isolation for reference standard generation—a capability not reported for the structurally related 17-deoxy analog or the epoxy precursor [1]. Smaller 3 µm particle columns are specified for fast UPLC applications, supporting high-throughput quality control workflows [1]. The SIELC application note confirms suitability for pharmacokinetic sample analysis in addition to purity determination, extending the method's utility from incoming material release testing to in vivo study support [1]. The commercial availability of this pre-validated method reduces analytical method development time for procurement quality control compared to non-characterized structural analogs.

HPLC method Impurity profiling Preparative chromatography Quality control

Procurement-Driven Application Scenarios for 17-Hydroxypregna-4,9(11)-diene-3,20-dione (CAS 34184-82-2)


Fluorometholone API Process Development and Scale-Up: Penultimate Intermediate Sourcing

Process chemistry teams engaged in fluorometholone API manufacturing should source this compound as the penultimate intermediate (Compound 13) directly preceding 6-methylene introduction and chemoselective hydrogenation. The Marcos-Escribano et al. (2009) Tetrahedron publication provides a validated large-scale procedure delivering 45% overall yield to fluorometholone, a corticosteroid with approximately 40-fold greater anti-inflammatory potency than hydrocortisone and a favorable intraocular pressure safety profile [1][2]. The 98% min purity specification and kg-scale commercial availability enable direct integration into cGMP intermediate production without additional purification steps [3]. Procurement teams should verify the CAS-registered melting point of 214–216 °C as an incoming identity check to distinguish this compound from the 21-acetoxy derivative Anecortave Acetate (mp 237–241 °C), which would redirect the synthetic pathway toward angiostatic pharmacology [4].

Fluocinolone Acetonide Intermediate Procurement: Divergent Synthesis from the Common 21-Desacetoxy Scaffold

R&D and production groups synthesizing fluocinolone acetonide can utilize this compound as the 21-desacetoxy scaffold for subsequent 21-acetoxylation and 6α,9α-difluorination steps. The improved synthetic route described in 2018 process research starts from 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione (1a)—the direct 21-acetoxy derivative of the target compound—enabling a combined bio-fermentation and chemical fluorination approach [1]. Procuring the 21-desacetoxy form allows in-house control over the 21-acetoxylation step, providing flexibility in protecting group strategy compared to purchasing pre-acetoxylated material. The dual utility of this scaffold for both fluorometholone and fluocinolone acetonide pathways means that a single qualified supplier relationship can serve multiple API development programs, reducing vendor qualification overhead [2].

Anecortave Acetate Impurity Reference Standard and Metabolite Studies

Analytical development and regulatory affairs teams requiring impurity reference standards for Anecortave Acetate drug substance should procure this compound as 21-Desacetoxy Anecortave, a known impurity and metabolite of Anecortave [1]. The compound is cataloged by Pharmaffiliates (Catalog PA 01 2701001) specifically for this purpose [1]. The validated HPLC method on Newcrom R1 columns with preparative scalability supports both analytical impurity profiling and the generation of working reference standards through preparative isolation [2]. The ambient shipping conditions and 98% min purity facilitate direct use as an impurity marker without the cold-chain logistics required for the parent drug substance Anecortave Acetate (storage at -20 °C) [3][4].

Corticosteroid Intermediate Library Construction for Medicinal Chemistry SAR Programs

Medicinal chemistry groups exploring structure-activity relationships around the pregnadiene corticosteroid scaffold should include this compound as the 21-desacetoxy reference point for SAR library construction. The compound's well-defined melting point (214–216 °C) and unambiguous CAS registry entry provide a reliable anchor point for analogue series comparison [1]. Its differentiation from the 17-deoxy analog (123–127 °C), the epoxy precursor (174–179 °C), and the 17,21-dihydroxy analog (~199 °C) enables straightforward identity confirmation across library members via melting point determination [2][3][4]. The pre-validated HPLC method supports purity assessment of library compounds derived from this scaffold, while the kg-scale availability ensures sufficient material for both SAR exploration and preliminary in vivo pharmacokinetic studies if a lead candidate is identified .

Quote Request

Request a Quote for 17-Hydroxypregna-4,9(11)-diene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.